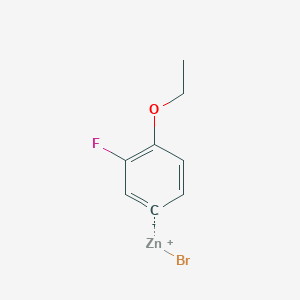
4-Ethoxy-3-fluorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-3-fluorophenylZinc bromide is an organozinc compound with the molecular formula C8H8BrFOZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is valued for its reactivity and ability to form carbon-carbon bonds, making it a useful reagent in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Ethoxy-3-fluorophenylZinc bromide typically involves the reaction of 4-Ethoxy-3-fluorophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Ethoxy-3-fluorophenyl bromide+Zn→4-Ethoxy-3-fluorophenylZinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-fluorophenylZinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in oxidative addition and transmetalation reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst and a boronic acid or ester as the coupling partner. The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like THF or water.
Oxidative Addition: This step involves the addition of the organozinc compound to a palladium(0) complex, forming a palladium(II) intermediate.
Transmetalation: The organozinc compound transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Ethoxy-3-fluorophenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as a building block in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals and materials, including polymers and electronic materials
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-fluorophenylZinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The organozinc compound reacts with a palladium(0) catalyst, forming a palladium(II) intermediate.
Transmetalation: The organic group from the organozinc compound is transferred to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium(0) catalyst.
These steps are facilitated by the unique reactivity of the organozinc compound, which allows for efficient and selective formation of carbon-carbon bonds .
Comparison with Similar Compounds
4-Ethoxy-3-fluorophenylZinc bromide can be compared with other organozinc compounds such as:
- 4-FluorophenylZinc bromide
- 4-MethoxyphenylZinc bromide
- 4-BromophenylZinc bromide
Uniqueness: The presence of both ethoxy and fluorine substituents on the phenyl ring of this compound imparts unique electronic and steric properties, enhancing its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C8H8BrFOZn |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
bromozinc(1+);1-ethoxy-2-fluorobenzene-4-ide |
InChI |
InChI=1S/C8H8FO.BrH.Zn/c1-2-10-8-6-4-3-5-7(8)9;;/h4-6H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
ZFNWMKKAFRCTES-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=[C-]C=C1)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















